Difemerine
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Overview
Description
Difemerine is a pharmacological compound that has garnered attention for its potential therapeutic benefits. It is classified as an antispasmodic agent, primarily used to alleviate symptoms associated with gastrointestinal disorders, particularly those involving hypermotility and spasticity . This compound operates by relaxing smooth muscle tissue, making it potentially effective for conditions such as irritable bowel syndrome (IBS) and other related gastrointestinal disturbances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difemerine is synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through crystallization and recrystallization techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Difemerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Difemerine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Industry: Utilized in the development of pharmaceuticals targeting smooth muscle-related disorders.
Mechanism of Action
Difemerine operates primarily as an antispasmodic agent by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It blocks muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and exerting its effects. This leads to muscle relaxation and a reduction in spasmodic episodes . Additionally, this compound inhibits the influx of calcium ions into smooth muscle cells, further contributing to muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another antimuscarinic agent used to treat spasms.
Hyoscyamine: Similar in structure and function to Difemerine, used for gastrointestinal disorders.
Dicyclomine: An antispasmodic agent used to treat IBS.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, involving both anticholinergic effects and inhibition of calcium ion influx. This dual action enhances its efficacy in treating gastrointestinal spasms and related disorders .
Properties
CAS No. |
80387-96-8 |
---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |
InChI Key |
GUONSMXZEYTWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Origin of Product |
United States |
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